2,2-difluoro-6-methylmorpholine hydrochloride
CAS No.: 2803845-99-8
Cat. No.: VC11623572
Molecular Formula: C5H10ClF2NO
Molecular Weight: 173.59 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2803845-99-8 |
|---|---|
| Molecular Formula | C5H10ClF2NO |
| Molecular Weight | 173.59 g/mol |
| IUPAC Name | 2,2-difluoro-6-methylmorpholine;hydrochloride |
| Standard InChI | InChI=1S/C5H9F2NO.ClH/c1-4-2-8-3-5(6,7)9-4;/h4,8H,2-3H2,1H3;1H |
| Standard InChI Key | UMGYRGKMAVKMQX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNCC(O1)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
2,2-Difluoro-6-methylmorpholine hydrochloride (C₆H₁₂ClF₂NO) is the hydrochloride salt of 2,2-difluoro-6-methylmorpholine, a saturated six-membered heterocycle containing one nitrogen and one oxygen atom. The base compound, 2,2-difluoro-6-methylmorpholine, has a molecular weight of 137.13 g/mol , while the hydrochloride derivative increases this to approximately 173.59 g/mol due to the addition of HCl.
Molecular Geometry and Stereoelectronic Effects
The morpholine ring adopts a chair conformation, with fluorine atoms occupying equatorial positions to minimize steric hindrance. The electronegativity of fluorine induces significant polarization in the C–F bonds, enhancing the compound’s stability against metabolic degradation . The methyl group at the 6-position introduces steric bulk, potentially influencing intermolecular interactions in catalytic or biological systems.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula (Base) | C₅H₉F₂NO | |
| Molecular Weight (Base) | 137.13 g/mol | |
| SMILES (Base) | CC1CNCC(O1)(F)F | |
| InChIKey (Base) | YUOSOWVISYRSAI-UHFFFAOYSA-N |
Synthesis and Functionalization Strategies
While no direct synthesis of 2,2-difluoro-6-methylmorpholine hydrochloride has been documented, analogous pathways for fluorinated morpholines suggest feasible routes.
Hypothetical Synthetic Pathways
-
Ring-Closing Alkylation: Reacting 2-chloro-1,1-difluoroethane with N-methyl-2-aminoethanol under basic conditions could yield the morpholine core. Subsequent HCl treatment would generate the hydrochloride salt .
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Fluorination of Morpholine Precursors: Treating 6-methylmorpholine-2-one with a fluorinating agent like diethylaminosulfur trifluoride (DAST) could introduce fluorine atoms at the 2-position, followed by acidification .
Table 2: Comparative Analysis of Fluorination Reagents
Physicochemical Properties and Stability
The hydrochloride salt’s ionic nature enhances water solubility compared to the free base. Experimental data for the hydrochloride remain scarce, but predictions using Abraham solvation parameters estimate a logP of 0.8 ± 0.3, indicating moderate lipophilicity. The compound’s stability under acidic conditions is likely superior to non-fluorinated analogs due to the C–F bond’s resistance to hydrolysis .
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